molecular formula C18H25BN2O4 B13117082 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B13117082
M. Wt: 344.2 g/mol
InChI Key: INUPMMUCEQORMZ-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester is a boronic acid-functionalized indole derivative with a tert-butyl ester group at the indole nitrogen (position 1), a boronic acid moiety at position 2, and a piperidinyl substituent at position 5. Key identifiers include CAS numbers 1015242-05-3 and 101664-56-6 . Its molecular formula is approximately C18H24BNO4 (exact mass varies based on substituents). This compound is primarily used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity. The tert-butyl ester provides steric protection, enhancing stability during synthetic processes .

Properties

Molecular Formula

C18H25BN2O4

Molecular Weight

344.2 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-piperidin-1-ylindol-2-yl]boronic acid

InChI

InChI=1S/C18H25BN2O4/c1-18(2,3)25-17(22)21-15-8-7-14(20-9-5-4-6-10-20)11-13(15)12-16(21)19(23)24/h7-8,11-12,23-24H,4-6,9-10H2,1-3H3

InChI Key

INUPMMUCEQORMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N3CCCCC3)(O)O

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The indole nucleus is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with aldehydes or ketones. This step establishes the fundamental bicyclic structure required for further functionalization.

Introduction of the Boronic Acid Group

The boronic acid moiety at position 2 of the indole ring is typically introduced through a palladium-catalyzed borylation reaction. This involves the reaction of a halogenated indole derivative (such as a 2-halogenated indole) with a boronate ester or boronic acid under catalytic conditions. Palladium catalysts such as Pd(PPh3)4 are frequently employed, and bases like potassium carbonate facilitate the coupling.

Attachment of the Piperidine Group

The piperidinyl substituent at position 5 is introduced via nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halogen or tosylate) on the indole ring is displaced by piperidine under controlled conditions, allowing for selective functionalization.

Esterification to Form the tert-Butyl Ester

The carboxylic acid group on the indole nitrogen (position 1) is esterified with tert-butyl alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This step provides steric protection and enhances the compound's stability during subsequent synthetic manipulations.

Industrial Synthesis Considerations

Industrial scale preparation optimizes these steps to improve yield, purity, and scalability. Techniques include:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Advanced purification methods like chromatography or crystallization to isolate the compound with high purity.
  • Process intensification strategies to reduce reaction times and minimize by-products.

Reaction Conditions and Parameters

Step Key Reagents/Conditions Notes
Indole core formation Phenylhydrazine, aldehyde/ketone, acid catalyst Typically reflux in acidic medium
Borylation Pd(PPh3)4 catalyst, boronate ester, K2CO3, solvent (e.g., dioxane) Inert atmosphere, temperature control (~80-100°C)
Piperidine substitution Piperidine, leaving group (halogen/tosylate), base Mild heating, solvent like DMF or acetonitrile
Esterification tert-Butyl alcohol, DCC, catalytic DMAP Room temperature to mild heating, inert atmosphere

Summary of Preparation Methodology

Preparation Step Reaction Type Reagents/Conditions Outcome/Functionality Introduced
Indole Core Synthesis Fischer indole synthesis Phenylhydrazine, aldehyde, acid Formation of indole bicyclic core
Boronic Acid Introduction Palladium-catalyzed borylation Pd catalyst, boronate ester, base Installation of boronic acid group at C-2
Piperidine Attachment Nucleophilic substitution Piperidine, leaving group, base Introduction of piperidinyl group at C-5
Esterification Carbodiimide-mediated esterification tert-Butyl alcohol, DCC, DMAP Formation of tert-butyl ester at indole nitrogen

Research Findings on Preparation

  • The palladium-catalyzed borylation step is critical for the compound's functionalization and requires precise control of temperature and atmosphere to maximize yield and minimize side reactions.
  • The steric hindrance provided by the tert-butyl ester group enhances the compound’s stability, facilitating handling and storage.
  • The piperidine substituent improves solubility and biological interaction potential, which is important for downstream applications.
  • Industrial methods emphasize continuous flow synthesis and process optimization to scale up production efficiently while maintaining product quality.

Additional Notes

  • The compound’s CAS numbers include 1015242-05-3 and 913388-67-7, reflecting its identification in chemical registries.
  • Molecular formula is approximately C18H24BNO4, with variations depending on substituents.
  • The compound is primarily used as an intermediate in organic synthesis, especially for Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s reactivity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine ring.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1H-Indole derivatives are known for their biological activities. The compound has been studied for its potential as a therapeutic agent due to the following properties:

  • Analgesic Activity : Similar indole derivatives have shown promising analgesic effects, making this compound a candidate for further research in pain management therapies .
  • Anticancer Potential : Indole-based compounds have been explored for their anticancer properties. Research indicates that modifications to the indole structure can enhance its efficacy against various cancer cell lines .

Cosmetic Formulations

The compound's unique properties may also lend themselves to cosmetic applications:

  • Stability and Efficacy : The incorporation of indole derivatives in cosmetic formulations has been linked to improved stability and enhanced skin penetration capabilities. This is critical for active ingredients aimed at skin rejuvenation and anti-aging .
  • Skin Bioavailability : Studies highlight the importance of assessing skin bioavailability for topical formulations, indicating that compounds like 1H-Indole-1-carboxylic acid derivatives can be optimized for better absorption through the skin layers .

Case Studies

Study FocusFindingsSource
Analgesic PropertiesIndole derivatives exhibit significant analgesic activity, with modifications enhancing potency.
Anticancer ActivityStructural modifications lead to increased efficacy against cancer cell lines.
Cosmetic ApplicationsImproved stability and skin penetration observed in formulations containing indole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the indole core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester (CAS 475102-11-5): Molecular Formula: C13H15BClNO4. Key Differences: A chlorine atom replaces the piperidinyl group at position 5. Applications: Chlorinated indoles are common in agrochemicals and pharmaceuticals, where halogen atoms enhance binding to hydrophobic targets .

Boronic Acid Esters with Silyl Protecting Groups

  • 1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester (CAS 335649-84-8): Molecular Formula: C19H30BNO5Si. Key Differences: A silyl-protected hydroxymethyl group replaces the piperidinyl substituent. The silyl group enhances stability against hydrolysis but increases molecular weight (391.34 vs. ~275–300 for non-silylated analogues) . Applications: Silyl groups are used in multistep syntheses to protect reactive hydroxyl intermediates .

Indole Boronic Acid Pinacol Esters

  • Indole-4-boronic acid pinacol ester (PN-2411, CAS 388116-27-6): Molecular Formula: C14H18BNO2 (pinacol ester). Key Differences: The boronic acid is at position 4 instead of 2, and the pinacol ester replaces the tert-butyl group. Pinacol esters offer higher solubility in polar solvents but lower steric protection compared to tert-butyl esters . Applications: Position 4-substituted indoles are prevalent in drug discovery, targeting serotonin receptors .

Amino-Substituted Analogues

  • 1H-Indole-1-carboxylic acid, 2-borono-5-(dimethylamino)-, 1-(1,1-dimethylethyl) ester (CAS 945493-49-2): Molecular Formula: C16H24BN2O4. Key Differences: A dimethylamino group replaces the piperidinyl substituent. The amino group’s electron-donating properties lower the boronic acid’s pKa (predicted 8.27), enhancing reactivity in acidic conditions . Applications: Amino groups facilitate interactions with biological targets, making this compound relevant in protease inhibitor development .

Trifluoromethyl-Substituted Analogues

  • 1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (CAS 875558-27-3): Molecular Formula: C14H15BF3NO4. The molecular weight (329.08) is lower than the piperidinyl analogue . Applications: CF3 groups improve metabolic stability in drug candidates .

Comparative Data Table

Compound (CAS) Substituent at Position 5 Boronic Acid Position Ester Type Molecular Weight Key Properties Applications
Target Compound (1015242-05-3) Piperidinyl 2 tert-Butyl ~300 Steric protection, moderate reactivity Cross-coupling, drug intermediates
475102-11-5 Chloro 2 tert-Butyl 295.53 Electron-withdrawing, stable Agrochemicals
335649-84-8 Silyl-protected hydroxymethyl 2 tert-Butyl 391.34 Hydrolysis-resistant, bulky Multistep synthesis
388116-27-6 None 4 Pinacol 243.11 High solubility Serotonin receptor ligands
945493-49-2 Dimethylamino 2 tert-Butyl 316.19 Low pKa, high reactivity Protease inhibitors
875558-27-3 Trifluoromethyl 6 tert-Butyl 329.08 Metabolic stability Drug development

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-67-7) is a complex organic compound characterized by its unique structural features, including an indole core and a boron atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H34BN3O6, and it features an indole structure that is known for its diverse biological activities. The incorporation of boron enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H34BN3O6
Molecular Weight425.55 g/mol
CAS Number913388-67-7
Chemical StructureChemical Structure

The biological activity of 1H-Indole-1-carboxylic acid derivatives often involves modulation of various biochemical pathways. Studies have shown that indole derivatives can act as inhibitors or antagonists for specific receptors, such as cysteinyl leukotriene receptors (CysLTs), which are implicated in inflammatory processes and asthma management .

Antagonist Activity

Research indicates that compounds similar to 1H-Indole-1-carboxylic acid exhibit antagonist activity against CysLT receptors. For instance, derivatives with specific substitutions have demonstrated significant inhibition potency, with IC50 values in the low micromolar range. Such findings suggest that the target compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of indole derivatives:

  • Synthesis and Antifungal Activity : A study highlighted the synthesis of various indole derivatives, including those related to 1H-Indole-1-carboxylic acid. The results indicated that certain substitutions enhanced antifungal activity against Candida species .
  • Structure-Activity Relationship (SAR) : The impact of different substituents on the indole ring was assessed to determine their effects on biological activity. Electron-withdrawing groups were found to significantly enhance the inhibitory effects on target enzymes involved in inflammatory pathways .
  • Potential Applications : The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting inflammatory diseases and possibly cancer treatments. Its interaction with boron may provide additional mechanisms for action not seen in simpler indole derivatives .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameCAS NumberKey Features
1H-Indole-2-carboxylic acid1197-24-0Simpler structure; studied for antimicrobial properties.
5-Bromoindole120-63-6Halogenated; used in organic synthesis; different reactivity patterns.
Indole-3-acetic acid87-51-4Plant hormone; involved in growth regulation; structurally simpler.

The incorporation of a boron atom and piperidine moiety in this compound provides unique reactivity and potential therapeutic applications compared to these simpler analogs .

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